Pachypodol

概要

説明

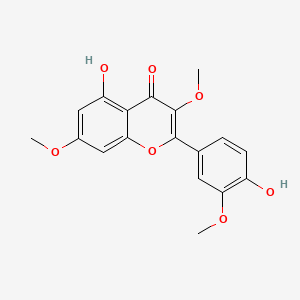

パキポドールは、O-メチル化フラボノールに分類される化学化合物です。 パキポドールは、パチョリ、カリコプテリス・フロリブンダ、およびクロトン・シリアトグランデュリフェルスを含むさまざまな植物に含まれています 。 パキポドールは、分子式がC18H16O7で、抗炎症、抗酸化、抗がん作用などの生物活性で知られています .

準備方法

合成ルートと反応条件

パキポドールは、天然資源からの抽出や化学合成など、いくつかの方法で合成できます。 抽出プロセスは通常、シリカゲルを用いたカラムクロマトグラフィーを繰り返し行い、パチョリやその他の薬用植物の葉からパキポドールを分離します 。 パキポドールの化学合成は、フラボノイドであるケルセチンを、制御された条件下でメチル化剤を用いてメチル化することによって行われます .

工業生産方法

パキポドールの工業生産は、化学合成の複雑さやコストから、主に天然資源からの抽出に依存しています。 大規模抽出プロセスには、溶媒やクロマトグラフィー技術を用いて植物材料からパキポドールを精製することが含まれます .

化学反応の分析

反応の種類

パキポドールは、以下の化学反応を起こします。

酸化: パキポドールは、酸化されてキノンなどの酸化生成物を生成することができます。

還元: 還元反応は、パキポドールを対応するジヒドロ誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬に応じて、キノン、ジヒドロ誘導体、置換フラボノールなどがあります .

科学研究への応用

パキポドールは、以下を含む幅広い科学研究への応用があります。

化学: フラボノイドの化学や反応を研究するためのモデル化合物として使用されています。

生物学: 植物の防御機構や他の生体分子との相互作用における役割について調査されています。

科学的研究の応用

Pharmacological Activities

Pachypodol exhibits a wide range of pharmacological properties, including:

- Antioxidant Activity : Studies have demonstrated that this compound can protect cells from oxidative stress-induced damage. It activates the Nrf2/ARE pathway, enhancing the cellular antioxidant defense mechanisms. For instance, in HepG2 cells, this compound significantly reduced cell death caused by oxidative stress and increased the levels of glutathione, a key antioxidant .

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation. In vitro studies indicated that it could inhibit inflammatory responses in various cell lines, suggesting its use as an anti-inflammatory agent .

- Anticancer Properties : Research indicates that this compound possesses cytotoxic effects against several cancer cell lines, including colon cancer (CaCo-2) and breast cancer (MCF7). It has been observed to induce apoptosis and inhibit cell proliferation in these cancer types .

- Neuroprotective Effects : Recent studies suggest that this compound can protect against neuronal apoptosis induced by anesthetics in neonatal rats. It appears to modulate the JNK/ERK signaling pathway, which is crucial for cell survival and function .

Traditional Medicine Applications

Historically, Pogostemon cablin has been utilized in traditional medicine systems, particularly in China and India. This compound is recognized for its therapeutic applications in treating conditions such as:

- Digestive Disorders : In traditional Chinese medicine, it is used to alleviate symptoms of nausea and improve appetite.

- Respiratory Issues : Its anti-emetic properties make it beneficial for treating respiratory ailments associated with moisture and heat .

Table 1: Summary of Key Studies on this compound

Future Directions for Research

Despite the promising applications of this compound, further research is required to fully elucidate its mechanisms of action and potential therapeutic uses. Future studies should focus on:

- Clinical Trials : Conducting human trials to assess the efficacy and safety of this compound in various medical conditions.

- Mechanistic Studies : Investigating the molecular pathways influenced by this compound to better understand its pharmacological effects.

- Formulation Development : Exploring novel delivery systems for enhancing the bioavailability of this compound in therapeutic applications.

作用機序

パキポドールは、さまざまな分子標的や経路を通じてその効果を発揮します。 パキポドールは、Nrf2/ARE経路を活性化することが示されており、細胞における抗酸化防御系の誘導につながります 。 パキポドールは、炎症やがんの進行に関与する酵素や受容体と相互作用し、その活性と発現を調節します .

類似化合物との比較

パキポドールは、ケルセチンなどの他のO-メチル化フラボノールと類似しています。

ケルセチン: 抗酸化作用と抗炎症作用が類似したフラボノイドです。

ケンフェロール: 同様の生物活性を持つ別のフラボノールです。

ミリストシン: 抗酸化作用と抗がん作用で知られています.

生物活性

Pachypodol, a methoxyflavonoid primarily isolated from Pogostemon cablin (patchouli), has garnered significant attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its antioxidant, anti-inflammatory, anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

This compound (C18H16O7) is characterized by a flavonoid backbone with methoxy groups at specific carbon positions. Its molecular structure contributes to its bioactivity, particularly in radical scavenging and cytoprotection.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through the Nrf2/ARE signaling pathway. In vitro studies have demonstrated that this compound can mitigate oxidative stress in hepatocytes by reducing reactive oxygen species (ROS) production and enhancing intracellular antioxidant systems. The compound's ability to activate Nrf2 has been linked to its cytoprotective effects against t-BHP-induced cell death in HepG2 cells .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It inhibits the expression of inflammatory mediators such as TNF-α, IL-1β, COX-2, and PGE2. In animal models, it has shown efficacy in reducing inflammation-related symptoms by modulating nitric oxide production and other inflammatory pathways .

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | Assay Method | Effect |

|---|---|---|

| CaCo-2 (Colon cancer) | Brine shrimp lethality assay | High toxicity |

| MCF7 (Breast cancer) | MTT assay | Positive cytotoxic effect |

| HepG2 (Liver cancer) | ELISA | Strong cytotoxicity |

These findings suggest that this compound may inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacterial strains and fungi, making it a potential candidate for developing natural antimicrobial agents .

Other Pharmacological Effects

In addition to the aforementioned activities, this compound has been explored for its:

- Antidepressant effects : Showing promise in modulating neurotransmitter systems.

- Anti-emetic properties : Demonstrated through receptor antagonism in young chicks .

- Antimutagenic activity : Indicating potential protective effects against genetic mutations.

Case Studies and Research Findings

- Cytoprotective Mechanisms : A study highlighted this compound's role in protecting HepG2 cells from oxidative damage via the ERK-dependent Nrf2 activation pathway. This suggests potential therapeutic applications in liver diseases .

- Traditional Uses : In traditional medicine, Pogostemon cablin has been used to treat various ailments including colds and digestive issues. This compound's bioactivities align with these historical uses, supporting its relevance in modern phytotherapy .

- Pharmacological Reviews : A comprehensive review of literature indicates that this compound's diverse biological activities warrant further investigation into its mechanisms of action and therapeutic potential across multiple health conditions .

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFUXLQBMQGNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187388 | |

| Record name | Pachypodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33708-72-4 | |

| Record name | Pachypodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33708-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachypodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033708724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33708-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pachypodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACHYPODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG6B2DMP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Pachypodol has been shown to protect newborn rat brains from anesthesia-induced apoptosis, likely by regulating the JNK/ERK pathway. This suggests that this compound may interfere with the signaling cascade leading to neuronal cell death.

A: [] While the exact mechanism is still under investigation, this compound appears to modulate the balance between the pro-apoptotic JNK pathway and the pro-survival ERK pathway, ultimately promoting neuronal survival.

A: [, ] Yes, studies show that this compound reduces oxidative stress markers in both brain and liver cells, indicating its potential as an antioxidant.

A: [] this compound activates the Nrf2/ARE pathway, a key regulator of cellular antioxidant defenses. This activation leads to increased expression of antioxidant enzymes and an overall increase in cellular glutathione, a potent antioxidant.

A: [] this compound increases the phosphorylation of ERK, which appears to be essential for the subsequent activation of Nrf2. Inhibiting ERK with PD98059 significantly reduces this compound’s ability to activate the Nrf2/ARE pathway.

A: [, ] The molecular formula of this compound is C18H16O7, and its molecular weight is 344.32 g/mol.

A: [, ] this compound exhibits characteristic spectroscopic data, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, allowing for its identification and structural confirmation. For detailed spectral data, please refer to the cited research articles.

A: [] The hydroxyl and methoxy groups participate in intramolecular and intermolecular hydrogen bonding. The intramolecular bonding occurs between the hydroxy group and the adjacent carbonyl or methoxy groups. Additionally, intermolecular hydrogen bonding exists between a hydroxy group and a methoxy oxygen atom, forming an infinite chain structure.

A: [, ] While specific details about material compatibility are limited in the provided research, studies have explored the stability of this compound during extraction and analytical procedures. Optimization of extraction methods, like supercritical fluid extraction, highlights the importance of temperature and pressure in maintaining compound stability and maximizing yield. [, ] Furthermore, analytical methods used to characterize and quantify this compound, like HPLC and UPLC-MS/MS, often involve validation procedures to ensure accuracy, precision, and stability of the compound under specific analytical conditions.

ANone: The provided research does not focus on the catalytic properties of this compound. Its applications primarily revolve around its biological activities, particularly as a potential therapeutic agent.

A: [] Density functional theory (DFT) calculations, specifically using B3LYP and M06-2X functionals, have been employed to investigate the antioxidant mechanism of this compound.

A: [] The DFT calculations suggest that the preferred antioxidant mechanism of this compound is hydrogen atom transfer (HAT), both in gas and solvent phases. The calculations also provide insights into bond dissociation enthalpies, ionization potentials, and electron affinities, which are crucial for understanding this compound's antioxidant behavior.

A: [] While specific QSAR models are not explicitly mentioned, the review article on this compound's pharmacological activities suggests that understanding its structure-activity relationship is crucial for developing it as a therapeutic agent.

A: [] The presence of a free hydroxyl group at the 4' position seems crucial for the inhibitory activity of this compound. When a methoxy group occupies this position, as in retusin, the inhibitory activity significantly weakens.

A: [] The number of methoxy groups on the flavonoid structure appears to influence pharmacokinetic properties. This compound, with three methoxy groups, has a lower AUC compared to kumatakenin (two methoxy groups) and retusin (four methoxy groups), suggesting that the number of methoxy groups might influence lipophilicity and, consequently, pharmacokinetic behavior.

A: While the research provided does not delve into specific formulation strategies for this compound, it underscores the need to consider stability during extraction and analytical procedures. [, ] This suggests that developing stable formulations for therapeutic applications would require further investigation into factors influencing this compound's stability and methods to optimize its solubility and bioavailability.

ANone: The provided research focuses on the scientific aspects of this compound, and information regarding specific SHE (Safety, Health, and Environment) regulations is not discussed.

A: [] The elimination half-life of this compound in rats, after intravenous administration, ranges from approximately 34 to 40 minutes.

A: [, ] While the provided research focuses on intravenous administration for pharmacokinetic studies, one study explored the pharmacokinetics of this compound and other components after oral administration of a Pogostemon cablin extract in rats. This suggests that the route of administration might influence this compound's pharmacokinetic behavior. Further research is needed to fully understand these differences.

A: [] The cytotoxic potential of this compound has been assessed in vitro using the CaCo-2 colon cancer cell line, revealing an IC50 value of 185.6 µM.

A: [] While in vitro studies show promising results, further research, particularly in vivo studies using animal models, is necessary to determine the efficacy of this compound as an anti-cancer agent.

A: [, , ] Researchers have employed several animal models to investigate the effects of this compound. Seven-day-old rats were used to study this compound's neuroprotective effects against anesthesia-induced apoptosis. [] Quails were used to evaluate the ameliorative potential of this compound against arsenic-induced renal damage. [] Additionally, high-fat diet/streptozotocin-induced diabetic rats were used to investigate the hypoglycemic effects of this compound. []

A: [] The available research primarily focuses on preclinical studies, and there is no mention of clinical trials involving this compound.

ANone: The provided research does not address resistance or cross-resistance mechanisms related to this compound. Further research is needed to explore these aspects.

A: [] The brine shrimp lethality assay has been employed to assess the general toxicity of this compound, providing preliminary insights into its safety profile.

A: [] The available research primarily focuses on the short-term effects of this compound. More comprehensive studies are needed to determine any potential long-term effects associated with its use.

A: While specific drug delivery and targeting strategies for this compound are not discussed in the provided research, it highlights the compound's potential as a therapeutic agent. [] Further investigation is warranted to explore innovative drug delivery approaches that enhance this compound's efficacy and target specificity.

ANone: The research provided does not focus on biomarkers or diagnostics related to this compound. Future studies can explore the potential of identifying specific biomarkers to predict treatment response, monitor efficacy, and assess potential adverse effects.

A: [, , , , ] Researchers have utilized various analytical techniques to study this compound, including high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). These methods allow for the identification, characterization, and quantification of this compound in various matrices, including plant extracts, biological samples, and formulations.

ANone: The provided research primarily focuses on the biological activity and potential therapeutic applications of this compound. Information regarding its environmental impact and degradation pathways is limited and requires further investigation.

A: [] The solubility of this compound, like other flavonoids, can be influenced by various factors, including the pH of the medium, the presence of co-solvents, and temperature. Optimization of extraction methods, such as using supercritical fluid extraction with a co-solvent, suggests that solubility plays a crucial role in this compound's extraction efficiency.

A: [, ] While not explicitly detailed, the use of HPLC, UPLC-MS/MS, and other analytical techniques to quantify this compound implies that method validation is crucial. [] These validation procedures typically involve assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the reliability and reproducibility of the analytical data.

A: [, ] The research highlights the importance of identifying chemical markers and establishing quality control methods for this compound-containing plants, like Pogostemon cablin. This suggests that ensuring the quality, safety, and efficacy of this compound, whether as a standalone compound or in botanical extracts, would necessitate robust quality control measures throughout development, manufacturing, and distribution processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。